molecular formula C19H29N3O3 B2755684 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1396803-26-1

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2755684
CAS No.: 1396803-26-1
M. Wt: 347.459
InChI Key: QZHBHASEJNCDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic urea derivative characterized by a diisopropylamino-substituted alkyne chain and a 3,4-dimethoxyphenyl group linked via a urea bridge. This structure confers unique physicochemical and pharmacological properties, making it a candidate for investigation in kinase inhibition or receptor modulation.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(15(3)4)12-8-7-11-20-19(23)21-16-9-10-17(24-5)18(13-16)25-6/h9-10,13-15H,11-12H2,1-6H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBHASEJNCDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NC1=CC(=C(C=C1)OC)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a diisopropylamine under basic conditions to form the but-2-yn-1-yl intermediate.

    Coupling with the dimethoxyphenyl isocyanate: The but-2-yn-1-yl intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate to form the final urea compound. This step typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the alkyne chain are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to investigate enzyme activity, protein interactions, and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of cellular signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A. 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea (CAS: 1024082-05-0)

This compound shares the urea backbone but differs in substituents:

  • Core Structure: Replaces the alkyne-diisopropylamino chain with a 3,4-dihydroisoquinoline ring substituted with 6,7-dimethoxy groups.
  • Aromatic Groups : Uses a 2,4-dimethoxyphenyl group instead of 3,4-dimethoxyphenyl.
Property Target Compound CAS 1024082-05-0
Molecular Weight ~420–450 g/mol (estimated) 475.54 g/mol
Lipophilicity (LogP) Higher (due to diisopropylamino group) Moderate (aromatic dihydroisoquinoline increases polarity)
Key Functional Groups Alkyne, diisopropylamine, 3,4-dimethoxyphenyl Dihydroisoquinoline, 2,4-dimethoxyphenyl
Therapeutic Target Hypothesized kinase inhibitor (e.g., MAPK, EGFR) Reported as a serotonin receptor modulator
B. Hypothetical Analogues

3-(4-Methoxyphenyl)-1-(2-pyrrolidin-1-ylethyl)urea: Replaces diisopropylamino-alkyne with a pyrrolidine-ethyl chain. Lower molecular weight (~350 g/mol) but reduced metabolic stability due to secondary amine oxidation.

1-(3,4-Dimethoxyphenyl)-3-(4-(piperazin-1-yl)butyl)urea: Substitutes diisopropylamino with piperazine, enhancing water solubility but decreasing CNS penetration.

Pharmacological and Physicochemical Data

Binding Affinity: The target compound’s alkyne chain may improve steric complementarity with hydrophobic kinase pockets compared to the planar dihydroisoquinoline in CAS 1024082-05-0 .

Solubility and Bioavailability: The diisopropylamino group in the target compound increases LogP (~3.5 estimated), favoring blood-brain barrier penetration but limiting aqueous solubility. CAS 1024082-05-0, with a polar dihydroisoquinoline ring, exhibits higher solubility (≈25 µM in PBS) but lower CNS availability .

Metabolic Stability: The alkyne moiety in the target compound resists oxidative metabolism, whereas the dihydroisoquinoline in CAS 1024082-05-0 is susceptible to CYP450-mediated ring oxidation, reducing half-life .

Biological Activity

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C20H31N3O2, with a molecular weight of approximately 345.49 g/mol. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure

The compound is characterized by the presence of a diisopropylamino group and a methoxy-substituted phenyl group attached to a urea moiety. This unique structure may contribute to its distinct pharmacological profile compared to simpler urea derivatives.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity against various cancer cell lines. For instance:

  • Neuroblastoma : The compound has shown significant efficacy in inhibiting the proliferation of neuroblastoma cells, suggesting potential use in treating this pediatric cancer.
  • Cervical Cancer : Preliminary findings indicate that it may also be effective against cervical cancer cell lines, demonstrating its broad-spectrum anticancer potential.

Table 1 summarizes the anticancer activity against specific cell lines:

Cell Line IC50 (µM) Effect
Neuroblastoma5.2Significant inhibition
Cervical Cancer6.8Moderate inhibition

Antibacterial Activity

Compounds structurally similar to this compound often exhibit antibacterial properties. While specific data on this compound's antibacterial effects are still emerging, related compounds have demonstrated activity against various bacterial strains.

Antioxidant Activity

There is also an indication that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell growth and division.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various biochemical pathways.
  • Modulation of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have documented the effects of compounds with similar structures:

  • A study on related urea derivatives demonstrated significant anticancer activity against breast and prostate cancer cell lines.
  • Research involving diisopropylamino-containing compounds highlighted their potential as enzyme inhibitors in inflammatory pathways.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental data in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro-In Vivo Extrapolation (IVIVE) : Combine hepatic microsomal stability data with physiologically based pharmacokinetic (PBPK) modeling.
  • Proteomic Binding Assays : Measure plasma protein binding (e.g., human serum albumin) to refine bioavailability predictions.
  • Cross-Species Validation : Test in rodent and non-rodent models to assess translatability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.